4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid is an organic compound that features a naphthalene ring system linked to a benzoic acid moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their function. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, further affecting their activity.
Comparison with Similar Compounds
4-{[(1-Hydroxynaphthalen-1-yl)carbonyl]amino}benzoic acid: Similar structure but with the hydroxyl group on the 1-position of the naphthalene ring.
4-{[(2-Hydroxynaphthalen-1-yl)carbonyl]amino}benzoic acid: Similar structure but with the hydroxyl group on the 2-position of the naphthalene ring.
Uniqueness: 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This specific arrangement allows for distinct interactions with biological targets and different chemical behavior compared to its isomers .
Properties
IUPAC Name |
4-[(1-hydroxynaphthalene-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-16-14-4-2-1-3-11(14)7-10-15(16)17(21)19-13-8-5-12(6-9-13)18(22)23/h1-10,20H,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXCTAJZNFNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.